molecular formula C14H15NO3 B2726238 methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 77867-49-3

methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2726238
CAS No.: 77867-49-3
M. Wt: 245.278
InChI Key: ORIPNIQPGGPXCK-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of pyrrole derivatives dates to the 19th century, with Knorr’s pioneering work on pyrrole formation via condensation reactions. However, the development of this compound emerged much later, driven by the need for structurally diverse heterocycles in drug discovery. Early approaches relied on linear syntheses involving multiple protection-deprotection steps, but the advent of cascade reactions in the 2010s revolutionized access to such compounds. For instance, alkynyl Fischer carbene complexes were shown to undergo 1,4-addition/isomerization/ring closure cascades with α-imino glycine esters, yielding N-benzyl pyrroles in a single operational step. Parallel developments in TiCl4-catalyzed 1,2-alkenyl migrations using γ-amino-α,β-unsaturated aldehydes provided alternative routes to tri- and tetra-substituted pyrroles. These methodologies laid the groundwork for synthesizing the title compound, particularly through modifications involving benzylamine derivatives and esterification protocols.

Position in Pyrrole-Based Compound Classification

This compound belongs to the 4,5-dihydro-1H-pyrrol-2-one subclass, distinguished by its partially saturated pyrrole ring and ketone functionality. Its structural features place it within three key categories:

  • N-Benzyl pyrroles : The benzyl group at N1 enhances lipophilicity, making these compounds suitable for crossing biological membranes.
  • Polysubstituted pyrroles : Substituents at C2 (methyl), C3 (carboxylate), and C5 (oxo) create a sterically congested environment that influences reactivity and supramolecular interactions.
  • Fused bicyclic systems : The 4,5-dihydro framework imposes conformational constraints, potentially mimicking bioactive natural product scaffolds like the indole alkaloids.

Table 1 : Structural classification of this compound

Feature Classification Role in Chemical Behavior
N-Substituent N-Benzyl Enhances aromatic π-stacking
Ring saturation 4,5-Dihydro Conformational rigidity
Functional groups Methyl, oxo, carboxylate Tuning electronic and steric effects

Scientific Significance in Heterocyclic Chemistry

This compound’s significance stems from its role as a multifunctional synthon. The methyl ester at C3 serves as a handle for further derivatization via hydrolysis or transesterification, while the ketone at C5 participates in nucleophilic additions. Notably, the benzyl group enables Pd-catalyzed cross-coupling reactions without requiring protective groups—a critical advantage in diversity-oriented synthesis. Recent studies highlight its utility in constructing:

  • Anticancer agents : Analogues with modified C3 substituents show promise as kinase inhibitors.
  • Antimicrobial scaffolds : The dihydro-pyrrolone core mimics natural products like pseudouridine, which disrupt bacterial RNA synthesis.
  • Ligands for asymmetric catalysis : Chiral derivatives facilitate enantioselective transformations in total synthesis.

Research Trajectory and Current Focus Areas

Contemporary research prioritizes three directions:

  • Methodology Development : Optimizing catalytic systems for enantioselective synthesis. For example, laccase-mediated biocatalytic approaches achieve stereocontrol in pyrrolidine-dione derivatives.
  • Diversity-Oriented Synthesis : Leveraging the compound’s reactivity to generate libraries for high-throughput screening. Recent work demonstrates the feasibility of introducing aryl, heteroaryl, and alkenyl groups at C4 via Suzuki-Miyaura couplings.
  • Materials Science Applications : Investigating its π-conjugated system for organic electronics. Preliminary studies suggest that N-benzyl pyrroles exhibit tunable luminescence properties when incorporated into polymers.

Table 2 : Recent advances in the synthesis of this compound analogues

Method Catalyst Yield (%) Key Advantage Reference
Cascade 1,4-addition LDA 65–78 Single-step, no isolation
TiCl4-catalyzed migration TiCl4 55–85 Tolerates electron-deficient aryl
Biocatalytic oxidation Laccase 60 Enantioselective

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-benzyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-12(14(17)18-2)8-13(16)15(10)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIPNIQPGGPXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities. The zones of inhibition against various bacterial pathogens were measured, demonstrating effectiveness comparable to standard antimicrobial agents .

Anti-inflammatory Potential

Research has also focused on the anti-inflammatory potential of pyrrole derivatives. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Molecular docking studies suggest that these compounds can effectively interact with COX enzymes, providing a basis for their use as anti-inflammatory agents .

Case Study 1: Antimicrobial Screening

In a systematic study published in the Asian Journal of Pharmaceutical and Clinical Research, researchers synthesized several pyrrole derivatives and assessed their antimicrobial activity. Among these, this compound derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study reported zones of inhibition ranging from 10 mm to 20 mm depending on the specific derivative tested .

Case Study 2: Molecular Docking for Anti-inflammatory Activity

A molecular docking study published in Pharmaceuticals explored the interactions between pyrrole derivatives and COX enzymes. The findings indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs due to its favorable binding affinity to COX enzymes .

Mechanism of Action

The mechanism by which methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name R₁ (Position 1) R₂ (Position 4) Ester Group (Position 3)
Target Compound Benzyl H (no substitution) Methyl
Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 3,4-Dimethoxybenzyl H Methyl
Ethyl 1-(benzyl)-2-methyl-5-oxo-4,4-diphenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (5b) Benzyl 4,4-Diphenyl Ethyl
Methyl (Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-1-phenethyl-4,5-dihydro-1H-pyrrole-3-carboxylate (3c) Phenethyl 4-Chlorobenzylidene Methyl

Key Observations :

  • Position 1 : The benzyl group in the target compound contrasts with electron-rich substituents like 3,4-dimethoxybenzyl or bulkier groups like phenethyl .
  • Ester Group : Methyl esters are more electron-withdrawing than ethyl esters, affecting hydrolysis rates and bioavailability .

Key Observations :

Physicochemical and Spectroscopic Properties

Table 3: Melting Points and Elemental Analysis

Compound Name Melting Point (°C) Elemental Analysis (C/H/N)
Target Compound Not reported Not reported
Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Not reported C 66.49%, H 5.58%, N 2.42% (calculated)
Methyl (Z)-4-(3-hydroxy-4-methoxybenzylidene)-2-methyl-5-oxo-1-phenethyl-4,5-dihydro-1H-pyrrole-3-carboxylate (3h) 179 C 70.21%, H 5.89%, N 3.56% (calculated)

Key Observations :

  • Hydroxy and methoxy substituents (e.g., 3h) correlate with higher melting points due to hydrogen bonding .
  • Chlorinated derivatives (e.g., 3c) exhibit lower melting points (~97–100°C) compared to methoxylated analogs .

Biological Activity

Methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS Number: 77867-49-3) is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
CAS Number77867-49-3
Storage TemperatureAmbient

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that compounds containing pyrrole structures exhibit significant activity against various bacteria, including resistant strains.

Key Findings:

  • In Vitro Studies : In vitro assays have demonstrated that related pyrrole derivatives possess Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like vancomycin and ciprofloxacin. For instance, some pyrrole derivatives showed MIC values as low as 0.125 µg/mL against methicillin-susceptible Staphylococcus aureus (MSSA) .
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Antifungal Activity

Pyrrole compounds are also noted for their antifungal properties. Studies suggest that this compound may inhibit the growth of various fungi.

Research Insights:

  • Fungal Strains Tested : Compounds in this family have shown efficacy against Candida species and other pathogenic fungi .
  • Potential Applications : These findings suggest potential applications in treating fungal infections resistant to conventional therapies.

Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer properties.

Study Highlights:

  • Cell Line Studies : In vitro studies using cancer cell lines have reported cytotoxic effects at varying concentrations, indicating a dose-dependent response .
  • Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of tumor cell proliferation .

Case Studies

Several case studies have focused on the biological activities of pyrrole derivatives:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity against MRSA.
    • Methodology : MIC was determined using standard broth microdilution methods.
    • Results : The compound exhibited an MIC of 0.13 µg/mL against MRSA, significantly outperforming traditional antibiotics .
  • Case Study on Anticancer Activity :
    • Objective : To assess cytotoxicity in human cancer cell lines.
    • Methodology : MTT assay was employed to measure cell viability.
    • Results : The compound showed a reduction in cell viability by up to 70% at higher concentrations (100 µM) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-benzyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and dialkylacetylenedicarboxylates. For example, substituting benzylamine and methyl propiolate in a one-pot reaction under β-cyclodextrin catalysis (a green method) can yield pyrrole derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol), temperature (60–80°C), and catalyst loading to enhance yield and purity. Reaction progress is monitored via TLC or HPLC .
  • Key Techniques : NMR (¹H/¹³C), FTIR, and HRMS for structural confirmation; column-free isolation for rapid purification .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses a diffractometer (Mo/Kα radiation), followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. Anisotropic displacement parameters are visualized using ORTEP-3. Hydrogen bonding networks are analyzed with WinGX .
  • Validation : R-factor convergence (<0.05), residual electron density checks, and validation via PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in the dihydropyrrole ring.
  • FTIR : Confirm carbonyl (C=O) and hydroxyl (O–H) groups via stretching frequencies (e.g., 1700–1750 cm⁻¹ for ester carbonyl).
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    • Contradiction Resolution : Cross-check with SCXRD for stereochemical ambiguities. For example, keto-enol tautomerism in the dihydro-1H-pyrrole ring may cause NMR discrepancies, resolved via variable-temperature NMR or DFT calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data and predict reactive sites?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to optimize geometry and calculate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts (RMSD < 0.3 ppm for ¹H NMR). Electrostatic potential (ESP) maps identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen for hydrogen bonding) .
  • Software : Gaussian 16 or ORCA for calculations; VMD or Mercury for visualization .

Q. What strategies address contradictions in crystallographic and spectroscopic data for polymorphic forms?

  • Methodology :

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. hexane) to isolate polymorphs.
  • SCXRD vs. PXRD : Use single-crystal data for precise lattice parameters and powder XRD for bulk phase identification.
  • Thermal Analysis : DSC/TGA to detect phase transitions (e.g., melting points differing by >5°C between polymorphs) .

Q. How are hydrogen-bonding networks analyzed to understand crystal packing and stability?

  • Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Tools like Mercury or CrystalExplorer quantify interaction energies (e.g., O–H···O bonds ~25 kJ/mol). Hirshfeld surface analysis visualizes contact contributions (e.g., H···H vs. C···O interactions) .

Q. What experimental designs mitigate side reactions during synthesis, such as unwanted cyclization or oxidation?

  • Methodology :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection to prevent premature cyclization.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of dihydropyrrole to pyrrole.
  • Kinetic Control : Lower reaction temperatures (0–25°C) to favor kinetic products over thermodynamically stable byproducts .

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